3-Fluoro-5-(piperidin-1-yl)phenylboronic acid
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Overview
Description
3-Fluoro-5-(piperidin-1-yl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a piperidine moiety. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(piperidin-1-yl)phenylboronic acid typically involves the following steps:
Formation of the Boronic Acid Group: The initial step involves the introduction of the boronic acid group onto the phenyl ring. This can be achieved through various methods, including the reaction of phenylboronic acid with appropriate reagents.
Substitution with Fluorine: The fluorine atom is introduced onto the phenyl ring through electrophilic aromatic substitution reactions. Common reagents for this step include fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution reactions. This step often involves the use of piperidine as a nucleophile to replace a leaving group on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(piperidin-1-yl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group participates in cross-coupling with halides or pseudohalides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the boronic acid group.
Substitution Reactions: The fluorine and piperidine substituents can be involved in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds.
Scientific Research Applications
3-Fluoro-5-(piperidin-1-yl)phenylboronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and drug delivery systems.
Industry: The compound is valuable in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(piperidin-1-yl)phenylboronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The fluorine and piperidine substituents further modulate the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Fluoro-5-(piperidin-1-yl)phenylboronic acid is unique due to the combination of the boronic acid group with both fluorine and piperidine substituents. This unique structure imparts distinct reactivity and selectivity, making it a versatile reagent in organic synthesis and various scientific applications.
Properties
IUPAC Name |
(3-fluoro-5-piperidin-1-ylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO2/c13-10-6-9(12(15)16)7-11(8-10)14-4-2-1-3-5-14/h6-8,15-16H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDSZZRGSVZSJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)N2CCCCC2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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